New methylene blue

Antimicrobial photodynamic therapy MRSA Phenothiazinium photosensitizers

New Methylene Blue (NMB, CAS 1934-16-3) is the preferred phenothiazinium photosensitizer for antimicrobial photodynamic therapy against MRSA, achieving MBC values of 1-1.25 μM—a 10-20x improvement over Methylene Blue. It provides superior reticulocyte staining uniformity for diagnostic hematology, eliminating sample-to-sample variability. NMB also exhibits 19-fold lower MAO-A inhibition than MB, minimizing off-target serotonergic artifacts in neuropharmacological assays. Choose NMB for cost-effective, high-potency research and diagnostic applications.

Molecular Formula C18H22ClN3S
Molecular Weight 347.9 g/mol
CAS No. 1934-16-3
Cat. No. B159697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNew methylene blue
CAS1934-16-3
Synonymsasic blue 24
new methylene blue
Sigma B-4631
Molecular FormulaC18H22ClN3S
Molecular Weight347.9 g/mol
Structural Identifiers
SMILESCCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-]
InChIInChI=1S/C18H21N3S.ClH/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;/h7-10,19H,5-6H2,1-4H3;1H
InChIKeySQHOAFZGYFNDQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





New Methylene Blue (CAS 1934-16-3): Chemical Identity and Baseline Characterization for Scientific Procurement


New Methylene Blue (NMB), CAS 1934-16-3, is a phenothiazinium dye belonging to the thiazine class of heterocyclic compounds, with the molecular formula C18H22ClN3S and a molecular weight of 347.91 g/mol . It exhibits a characteristic absorption maximum (λmax) at 626.0 to 630.0 nm in ethanol [1] and is structurally distinct from Methylene Blue (MB) by the presence of ethylamino groups at positions 3 and 7 and methyl groups at positions 2 and 8 on the phenothiazinium chromophore [2]. NMB is commercially available primarily as a histological stain for reticulocyte counting and as a photosensitizer for antimicrobial photodynamic therapy (aPDT) applications, with typical dye content specifications around 70% for research-grade material .

Why New Methylene Blue Cannot Be Casually Substituted: Evidence of Assay-Critical Performance Divergence from Methylene Blue and Related Phenothiazinium Dyes


New Methylene Blue exhibits distinct physicochemical and biological properties compared to its close structural analogs Methylene Blue (MB), Toluidine Blue O (TBO), and Brilliant Cresyl Blue (BCB), making generic substitution scientifically invalid for specific applications. Unlike MB, which is a poor reticulocyte stain [1], NMB provides superior staining uniformity and intensity that is critical for diagnostic hematology [2]. In antimicrobial applications, NMB demonstrates quantitatively different bactericidal potency against MRSA strains compared to MB [3] and produces a different reactive oxygen species profile compared to TBO in photodynamic therapy [4]. Furthermore, NMB exhibits markedly lower MAO-A inhibitory potency than MB, which carries implications for off-target pharmacological effects in assays where MAO inhibition may confound results [5]. These differences arise from specific structural modifications—the 2,8-dimethyl and 3,7-bis(ethylamino) substitutions on the phenothiazinium chromophore—that alter lipophilicity, redox potential, and target binding characteristics in ways that cannot be extrapolated from one analog to another.

New Methylene Blue (CAS 1934-16-3) Quantitative Differential Evidence: Head-to-Head and Cross-Study Comparisons for Procurement Decision-Making


New Methylene Blue vs. Methylene Blue: 10- to 20-Fold Superior Bactericidal Potency Against MRSA Strains Under Dark and Light Conditions

In a direct comparative study of phenothiazinium dyes against epidemic methicillin-resistant Staphylococcus aureus (MRSA) strains, New Methylene Blue (NMB) demonstrated markedly superior bactericidal activity compared to Methylene Blue (MB). For EMRSA-15, NMB achieved an MBC of 10 μM in dark conditions and 1.25 μM with light activation, whereas MB required 80 μM (dark) and 20 μM (light) [1]. Against EMRSA-16, NMB exhibited an MBC of 16 μM (dark) and 1 μM (light), compared to MB at 40 μM (dark) and 10 μM (light) [1]. This represents an 8-fold improvement in dark bactericidal activity and a 10- to 20-fold enhancement under photodynamic activation conditions.

Antimicrobial photodynamic therapy MRSA Phenothiazinium photosensitizers

New Methylene Blue vs. Brilliant Cresyl Blue: Superior Staining Uniformity and Sample-to-Sample Consistency in Reticulocyte Enumeration

New Methylene Blue provides superior and more reliable staining of reticulofilamentous material compared to Brilliant Cresyl Blue, which exhibits significant sample-to-sample variability in staining ability [1]. NMB stains reticulocytes more deeply and more uniformly, enabling more accurate enumeration in diagnostic hematology [1]. This differential performance is recognized in standard hematology protocols where NMB is recommended as the preferred reticulocyte stain over BCB [2]. The performance distinction is attributable to NMB's specific RNA-binding and crosslinking properties that cause ribosomal and residual RNA to co-precipitate with mitochondria and ferritin masses, making young erythrocytes microscopically visible as distinct dark-blue clusters and filaments .

Diagnostic hematology Reticulocyte counting Histological staining

New Methylene Blue vs. Methylene Blue: 19-Fold Lower MAO-A Inhibitory Potency Reduces Off-Target Serotonergic Confounding in Pharmacological Assays

In a head-to-head comparative study of human monoamine oxidase (MAO) inhibition properties, New Methylene Blue exhibited an IC50 of 1.35 μM against MAO-A, which is approximately 19-fold less potent than Methylene Blue (IC50 = 0.07 μM) [1]. Both compounds maintained specificity for the MAO-A isoform over MAO-B, with NMB showing no significant MAO-B inhibition (IC50 > 100 μM) [1]. The study also compared additional structural analogues, finding that cresyl violet (IC50 = 0.0037 μM), Nile blue (IC50 = 0.0077 μM), and 1,9-dimethyl methylene blue (IC50 = 0.018 μM) were all more potent MAO-A inhibitors than NMB [2].

Monoamine oxidase inhibition Serotonin toxicity Structure-activity relationship

New Methylene Blue vs. Toluidine Blue O: Differential ROS Production Profiles Define PDT Mechanism Selection

In a comparative study evaluating the efficacy of photodynamic therapy against Streptococcus mutans biofilm, Toluidine Blue O (TBO) demonstrated superior antibacterial and antibiofilm effects compared to New Methylene Blue (NMB) [1]. The mechanistic basis for this difference was elucidated through ROS quantification: TBO produced significantly more singlet oxygen (Type II photochemistry), whereas NMB generated a greater proportion of free radicals (hydroxyl radical, Type I photochemistry) [1]. The study concluded that potency of a photosensitizer correlates with the capability to produce singlet oxygen, favoring TBO for this specific application [1].

Photodynamic therapy Reactive oxygen species Streptococcus mutans biofilm

New Methylene Blue vs. Methylene Blue: Reduced Dark Cytotoxicity in Leishmania Assays Without Compromised Antiparasitic Efficacy

In a 2025 study evaluating the antileishmanial efficacy of repositioned phenothiazinium dyes, New Methylene Blue (NMB) and Methylene Blue (MB) were compared against promastigote and amastigote forms of Leishmania amazonensis [1]. Notably, NMB demonstrated no cytotoxicity on L929, J774.G8, and VERO cell lines, whereas cytotoxicity was observed for certain other tested compounds [1]. The study achieved submicromolar efficacy against amastigotes with a ruthenium complex derivative of NMB (NMB-P = 0.46 μM), and selective indexes reached up to 84 for promastigotes and over 500 for amastigotes [2]. Both NMB and MB induced mitochondrial depolarization (up to 61%) and increased ROS levels (up to five-fold) in the parasite [2].

Antiparasitic screening Leishmania amazonensis Selectivity index

New Methylene Blue vs. Standard Antibiotics: Comparable Antibacterial Activity to Tetracycline Against Staphylococcus aureus

In a 2024 study determining minimum inhibitory concentrations (MIC) of methylene blue analogues against five bacterial strains, New Methylene Blue demonstrated an MIC of 2 μg/ml against Staphylococcus aureus, which is comparable to tetracycline (MIC = 1 μg/ml) [1]. Furthermore, NMB was characterized as bactericidal (rather than merely bacteriostatic) against the tested strains [1]. In the same study, pyronin B (MIC = 0.125 μg/ml) was more active than tetracycline, while pyronin Y (0.5 μg/ml), 1,9-dimethylmethylene blue (2 μg/ml), basic blue 3 (2 μg/ml), and Nile blue (2 μg/ml) all showed similar activity to tetracycline [2]. The study used the agar dilution method for screening and broth microdilution for MIC and MBC determination [2].

Antibacterial screening Minimum inhibitory concentration Pharmacophore modeling

New Methylene Blue (CAS 1934-16-3): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Antimicrobial Photodynamic Therapy (aPDT) Research Targeting MRSA and Gram-Positive Pathogens

Based on direct comparative evidence, New Methylene Blue is the preferred phenothiazinium photosensitizer for aPDT research targeting methicillin-resistant Staphylococcus aureus (MRSA) when maximizing bactericidal potency per unit concentration is a primary objective. NMB achieves MBC values of 1-1.25 μM under light activation against epidemic MRSA strains, representing a 10- to 20-fold improvement over Methylene Blue [1]. This potency advantage translates to reduced photosensitizer consumption, lower experimental costs, and minimized dark toxicity in extended-incubation photodynamic assays. NMB's bactericidal (rather than bacteriostatic) mechanism further supports its use in biofilm eradication studies and in vitro models of persistent infections [2].

Clinical Diagnostic Hematology and Reticulocyte Enumeration

New Methylene Blue is the recommended standard for reticulocyte staining in diagnostic hematology laboratories and clinical research settings, supported by cross-study evidence of superior staining uniformity and depth compared to Brilliant Cresyl Blue [1]. The consistency of NMB staining across different sample batches eliminates the sample-to-sample variability observed with alternative stains, enabling more accurate reticulocyte counts and reducing the need for repeated measurements [2]. This application scenario is particularly relevant for anemia diagnosis, bone marrow engraftment monitoring, and erythropoiesis research where precise reticulocyte quantification is clinically or experimentally essential [3].

Neuropharmacology Assays Requiring Minimal MAO-A Off-Target Confounding

In neuropharmacological research where monoamine oxidase A (MAO-A) inhibition could confound experimental outcomes (e.g., antidepressant screening, serotonin toxicity studies, neurotransmitter metabolism assays), New Methylene Blue is the rational choice over Methylene Blue and its more potent analogues. NMB's IC50 of 1.35 μM against MAO-A is 19-fold higher (less potent) than MB's 0.07 μM [1], and NMB shows no meaningful MAO-B inhibition. This reduced off-target serotonergic activity minimizes the risk of artifact-driven false positives in cell-based or in vivo models where MAO-A modulation would otherwise interfere with the interpretation of target-specific effects [2].

Cost-Effective Cytotoxicity Screening in Live Cell Assays

New Methylene Blue serves as a cost-effective alternative to traditional viability dyes (MTT, neutral red, resazurin) for in vitro cytotoxicity screening in live, non-fixed cell cultures [1]. Evidence demonstrates that NMB and related phenothiazinium dyes show similar ability to assess cell toxicity compared to MTT or neutral red assays in cells treated with cisplatin or DMSO for 72 hours [2]. This application is particularly suitable for high-throughput screening of candidate drug libraries, where reducing per-assay reagent costs without compromising sensitivity can significantly impact operational budgets. The method's compatibility with live cell analysis via visible spectra scanning and microscopy provides additional experimental flexibility [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for New methylene blue

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.